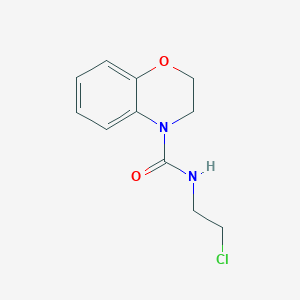

N-(2-chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide

Descripción general

Descripción

N-(2-chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide (NCEBZ) is a synthetic compound that has been studied extensively in the past few decades as a potential therapeutic agent. NCEBZ has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In addition, NCEBZ has been studied in the context of its potential use in drug delivery systems and its ability to modulate the activity of certain enzymes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for research on NCEBZ.

Aplicaciones Científicas De Investigación

1. Synthesis and Chemical Properties

- N-(2-chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide and its derivatives have been explored for their chemical properties and synthesis pathways. Research has detailed the cyclization of related compounds leading to the formation of various benzoxazine derivatives, showcasing their versatility in chemical synthesis and potential for creating a variety of structurally diverse compounds (Shtamburg et al., 2013).

2. Inhibitory and Binding Affinity

- Certain derivatives of benzoxazine, including compounds structurally related to this compound, have been studied for their inhibitory efficiencies and binding affinities. For instance, compounds were synthesized and evaluated for serotonin-3 (5-HT3) receptor binding affinity, highlighting the potential therapeutic applications of these compounds in medical research (Kuroita et al., 2010).

3. Corrosion Inhibition

- Research has also investigated the role of benzoxazine derivatives as corrosion inhibitors for mild steel. Studies involving N-(2-chloroethyl) derivatives of benzoxazine indicated that these compounds can effectively inhibit corrosion, suggesting industrial applications in protecting metals from corrosive environments (Nnaji et al., 2017).

4. Biological Activities and Potential Therapeutic Uses

- Some studies have explored the biological activities of benzoxazine derivatives, including antimicrobial and antioxidant properties. These investigations open pathways for the use of these compounds in developing new therapeutic agents or in enhancing the efficacy of existing drugs (Sonia et al., 2013).

Mecanismo De Acción

Target of Action

The compound, also known as N-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxamide, is an analogue of nitrogen mustard, a class of alkylating agents . Alkylating agents are a group of anticancer chemotherapeutic drugs . They primarily target DNA, the genetic material of cells .

Mode of Action

The compound works by binding to DNA, crosslinking two strands and preventing cell duplication . It binds to the N7 nitrogen on the DNA base guanine . This interaction with its targets results in the disruption of DNA replication and transcription, thereby inhibiting cell growth and division .

Biochemical Pathways

The compound affects the DNA replication and transcription pathways . The alkylation of DNA impairs its function as a template and blocks the synthesis of new DNA or inhibits the transcription to mRNA for protein synthesis . This disruption in the biochemical pathways leads to cell cycle arrest and ultimately cell death .

Pharmacokinetics

Similar compounds like nitrogen mustards are known to have a short biological half-life . They are rapidly metabolized and excreted, primarily through the kidneys . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the compound’s action is the inhibition of cell growth and division, leading to cell death . This is particularly effective in rapidly dividing cells, such as cancer cells . Therefore, the compound has potential applications in cancer chemotherapy .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s activity may be enhanced under hypoxic conditions, which are often found in solid tumors . Additionally, the compound’s stability and reactivity could be affected by the pH of the environment

Propiedades

IUPAC Name |

N-(2-chloroethyl)-2,3-dihydro-1,4-benzoxazine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-5-6-13-11(15)14-7-8-16-10-4-2-1-3-9(10)14/h1-4H,5-8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQERVULEENSFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2N1C(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

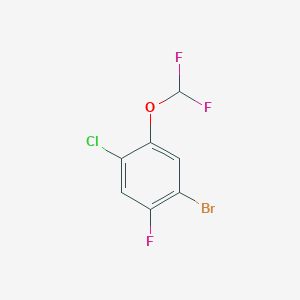

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1405521.png)

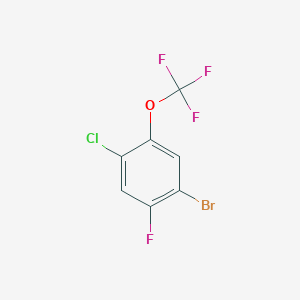

![2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1405525.png)

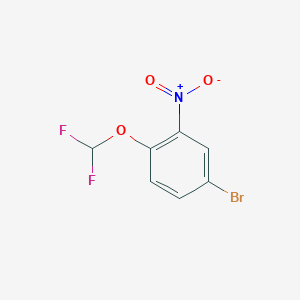

![1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene](/img/structure/B1405535.png)